2,3,4,6-tetra-O-acetyl-b-D-mannopyranose

概要

説明

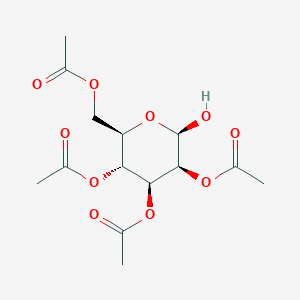

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose typically involves the acetylation of D-mannose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction mixture is often purified using column chromatography to obtain the desired product with high purity.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of acetyl groups is a fundamental reaction for deprotection and generation of free hydroxyl groups. The process occurs under acidic or basic conditions, with outcomes dependent on reaction parameters:

Key studies demonstrate that hydrolysis under AlCl₃ at elevated temperatures selectively removes acetyl groups while preserving the β-anomeric configuration . In contrast, acidic hydrolysis of orthoester intermediates generates reactive oxonium ions, leading to triflate derivatives .

Substitution Reactions

The C-2 hydroxyl group exhibits unique reactivity due to steric and electronic effects from adjacent acetyl groups:

Nucleophilic Substitution

Triflation at C-2 proceeds via oxonium ion intermediates , as shown by DFT calculations . The α-anomer is kinetically favored due to lower activation energy (−3.5 kcal/mol for bottom-face attack vs. +9.6 kcal/mol for top-face attack) .

Oxidation and Reduction

The compound undergoes redox transformations at specific positions:

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | D-mannuronic acid | C-6 primary hydroxyl |

| Reduction | NaBH₄ (methanol) | D-mannitol | Anomeric center retained |

Oxidation at C-6 is favored due to reduced steric hindrance from acetyl groups . Reduction of the anomeric center proceeds with retention of configuration, yielding mannitol derivatives .

Glycosylation Reactions

The acetyl groups act as transient protecting groups, enabling regioselective glycosidic bond formation:

| Donor | Acceptor | Catalyst | Product |

|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Methanol | BF₃·Et₂O | Methyl α-D-mannopyranoside |

| 2-Triflyl derivative | [18F]Fluoride | K₂CO₃/Kryptofix® | 2-Deoxy-2-[18F]fluoro-D-glucose |

Glycosylation with BF₃·Et₂O proceeds via SN1-like mechanisms, forming α-linked glycosides due to anomeric effect stabilization . Radiofluorination at C-2 achieves >95% radiochemical purity in FDG synthesis .

Stability and Side Reactions

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- Structure : The compound features four acetyl groups attached to the hydroxyl groups of the D-mannopyranose structure, enhancing its stability and reactivity.

Synthesis and Preparation

The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose typically involves:

- Acetylation of D-mannose : Using acetic anhydride in the presence of a catalyst like pyridine under controlled temperature.

- Purification : The product is often purified using column chromatography to achieve high purity.

Carbohydrate Chemistry

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose serves as a crucial building block in synthesizing more complex carbohydrates and glycosides. Its unique acetylation pattern allows for selective reactions that can lead to various derivatives useful in research.

Biological Studies

This compound is utilized in studying carbohydrate metabolism and enzyme interactions. It helps elucidate mechanisms of enzyme action and the role of carbohydrates in biological systems.

Medicinal Chemistry

In medicinal applications, it acts as a precursor for glycosylated drugs and biologically active molecules. Its ability to undergo hydrolysis makes it valuable for drug development targeting specific biological pathways.

Industrial Applications

The compound is employed in producing specialty chemicals and as an intermediate in synthesizing various organic compounds. Its stability under various conditions makes it suitable for industrial processes.

Several studies highlight the biological activities of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose:

- Antioxidant Activity : Research indicates that carbohydrate derivatives exhibit significant antioxidant properties due to their structural characteristics.

- Glycosylation Studies : The compound is extensively used to explore glycosylation patterns and their implications in various biological systems.

- Anti-inflammatory Effects : By inhibiting selectin-mediated adhesion, it may reduce inflammation by preventing leukocyte migration to inflamed tissues.

- Antitumor Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation.

作用機序

The mechanism of action of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. Upon hydrolysis, the compound releases D-mannose, which can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

類似化合物との比較

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: Similar structure but derived from glucose.

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranose: Derived from galactose.

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Differently acetylated mannose derivative.

Uniqueness: 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and stability compared to other acetylated sugars. This makes it particularly useful in selective synthetic applications and as a precursor for various biologically active compounds.

生物活性

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a carbohydrate derivative that plays a significant role in glycoscience and medicinal chemistry. Its structural modifications through acetylation enhance its biological activity, making it a valuable compound for various applications in research and industry. This article delves into the biological activities of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose is C₁₄H₂₀O₁₀, with a molecular weight of 348.30 g/mol. The compound features four acetyl groups attached to the hydroxyl groups of the D-mannopyranose structure. This acetylation alters its reactivity and solubility compared to its non-acetylated counterparts.

The biological activity of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose is primarily attributed to its ability to undergo hydrolysis and substitution reactions. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions:

- Hydrolysis : The compound can be hydrolyzed to release D-mannose, which participates in various metabolic pathways.

- Substitution : It can form various substituted mannopyranose derivatives through substitution reactions.

- Oxidation and Reduction : The compound can be oxidized to mannonic acid or reduced to mannitol, expanding its utility in biochemical applications .

Biological Applications

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose has diverse applications across several fields:

- Chemistry : Serves as a building block for synthesizing more complex carbohydrates and glycosides.

- Biology : Utilized in studies of carbohydrate metabolism and enzyme interactions.

- Medicine : Acts as a precursor for glycosylated drugs and biologically active molecules.

- Industry : Employed in the production of specialty chemicals .

Antioxidant Activity

A study evaluated the antioxidant properties of polysaccharides derived from Alpinia officinarum Hance. While not directly related to 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose, it illustrates the importance of carbohydrate derivatives in antioxidant research. The findings suggest that similar compounds could exhibit significant antioxidant activity due to their structural characteristics .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose | C₁₄H₂₀O₁₀ | α-anomeric form; different biological activity profile |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose | C₁₄H₂₀O₁₀ | α-anomeric; used as an intermediate in synthesis |

| 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | C₁₄H₂₀O₁₀ | β-anomeric; distinct interactions with enzymes |

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481739 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57884-82-9 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。